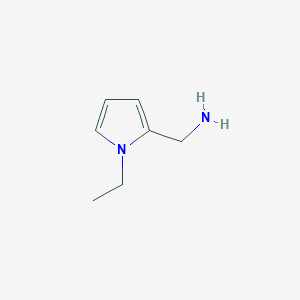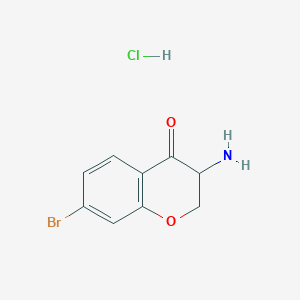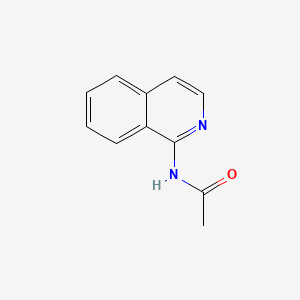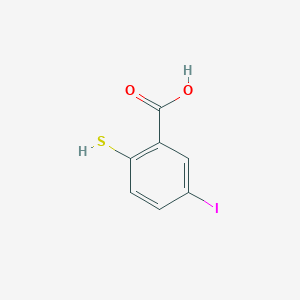
2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol
Descripción general
Descripción
2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol is an organic compound with the molecular formula C16H17NO2 It is a derivative of carbazole, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol typically involves the reaction of carbazole with ethylene oxide in the presence of a base. The reaction proceeds through the nucleophilic attack of the carbazole nitrogen on the ethylene oxide, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-(9H-Carbazol-9-yl)ethoxy)acetaldehyde.
Reduction: The compound can be reduced to form the corresponding amine, 2-(2-(9H-Carbazol-9-yl)ethoxy)ethanamine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 2-(2-(9H-Carbazol-9-yl)ethoxy)acetaldehyde
Reduction: 2-(2-(9H-Carbazol-9-yl)ethoxy)ethanamine
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol has several scientific research applications:
Organic Electronics: The compound is used as a charge-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its high charge carrier mobility and photochemical stability.
Materials Science: It is used in the synthesis of polymers and copolymers with unique electronic properties, making it valuable in the development of advanced materials.
Biological Studies: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of 2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol is primarily related to its ability to interact with various molecular targets. In organic electronics, the compound acts as a charge transporter, facilitating the movement of electrons or holes through the material. This is achieved through its conjugated π-electron system, which allows for efficient charge delocalization and transport .
Comparación Con Compuestos Similares
Similar Compounds
2-(9H-Carbazol-9-yl)ethanol: This compound is structurally similar but lacks the additional ethoxy group, resulting in different chemical and physical properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: This compound contains an acrylate group, making it useful in polymerization reactions and the synthesis of copolymers.
9-(2-(2-(9H-Carbazol-9-yl)ethoxy)ethoxy)ethyl-9H-carbazole: This compound has an extended ethoxy chain, which can influence its solubility and electronic properties.
Uniqueness
2-(2-(9H-Carbazol-9-yl)ethoxy)ethan-1-ol is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in organic electronics and materials science make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-(2-carbazol-9-ylethoxy)ethanol |
InChI |
InChI=1S/C16H17NO2/c18-10-12-19-11-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,18H,9-12H2 |
Clave InChI |
VNZXSJQNVSXVND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1r,4r)-4-[(5-Bromopyrimidin-2-yl)amino]cyclohexan-1-ol](/img/structure/B8768477.png)


![ethyl 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B8768514.png)

![Piperazine, 1-[(4-fluorophenyl)methyl]-2,5-dimethyl-, (2S,5R)-](/img/structure/B8768535.png)


